molecular formula C13H12N2O4 B2536524 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester CAS No. 519032-06-5

5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester

Cat. No.: B2536524
CAS No.: 519032-06-5
M. Wt: 260.249
InChI Key: HFIKCGNMVHHDRP-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This particular compound is characterized by the presence of two hydroxyl groups at positions 5 and 6, a p-tolyl group at position 2, and a carboxylic acid methyl ester group at position 4. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of Hydroxyl Groups: The hydroxyl groups at positions 5 and 6 can be introduced via hydroxylation reactions using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The carboxylic acid group at position 4 can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and osmium tetroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized pyrimidine derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyrimidine derivatives.

Scientific Research Applications

5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the aromatic ring allow it to form hydrogen bonds and π-π interactions with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of these macromolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydroxy-2-phenyl-pyrimidine-4-carboxylic acid methyl ester: Similar structure but with a phenyl group instead of a p-tolyl group.

    5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.

    5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid: Similar structure but without the ester group.

Uniqueness

5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid methyl ester is unique due to the combination of its hydroxyl groups, p-tolyl group, and methyl ester group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the p-tolyl group can enhance its lipophilicity, while the hydroxyl groups can increase its ability to form hydrogen bonds, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 5-hydroxy-2-(4-methylphenyl)-6-oxo-1H-pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-7-3-5-8(6-4-7)11-14-9(13(18)19-2)10(16)12(17)15-11/h3-6,16H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIKCGNMVHHDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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